Ammonium sodium tartrate

Description

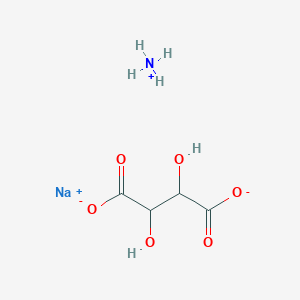

Structure

3D Structure of Parent

Properties

IUPAC Name |

azanium;sodium;2,3-dihydroxybutanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6O6.H3N.Na/c5-1(3(7)8)2(6)4(9)10;;/h1-2,5-6H,(H,7,8)(H,9,10);1H3;/q;;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGKIJYBOYMJGHT-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)[O-])O)(C(=O)[O-])O.[NH4+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8NNaO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16828-01-6 | |

| Record name | Ammonium sodium tartrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016828016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ammonium sodium tartrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.121 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Crystal Growth Methodologies

Solution Growth Techniques for Ammonium (B1175870) Sodium Tartrate Single Crystals

The cultivation of high-quality single crystals of ammonium sodium tartrate is essential for crystallographic analysis and for studying its unique physical properties. Various solution-based methods are employed, each offering distinct advantages in controlling crystal size and perfection.

Commonly utilized techniques include:

Slow Solvent Evaporation: This is a widely used method for growing ammonium tartrate and its derivatives. researchgate.netrasayanjournal.co.in A saturated or slightly undersaturated solution of the compound is prepared in a suitable solvent, typically water, and allowed to stand in a controlled environment. rasayanjournal.co.in As the solvent slowly evaporates, the solution becomes supersaturated, leading to the nucleation and subsequent growth of crystals. The rate of evaporation is a critical parameter that influences the size and quality of the resulting crystals. rasayanjournal.co.in

Slow Cooling Method: This technique relies on the temperature-dependent solubility of this compound. A saturated solution is prepared at an elevated temperature and is then cooled at a slow, controlled rate. instructables.com As the temperature decreases, the solubility drops, creating a state of supersaturation that initiates crystallization. The cooling profile must be carefully managed to prevent rapid, uncontrolled nucleation, which would result in many small, imperfect crystals. instructables.com

Gel Growth Method: For tartrate compounds that are sparingly soluble or prone to decomposition at higher temperatures, the gel growth method offers a viable alternative. ias.ac.in This technique involves creating a silica (B1680970) gel matrix within which the crystallization reaction occurs. Reactants diffuse slowly through the gel, and the reaction leads to the formation of crystals at a controlled rate, free from the convection currents present in liquid solutions. ias.ac.in While more commonly documented for other tartrates like ammonium hydrogen d-tartrate, the principles are applicable for growing crystals where solution convection needs to be suppressed. ias.ac.in

Optimization of Crystallization Conditions for Enantiopure and Racemic Forms

The crystallization of this compound is famously dependent on temperature, a discovery made by Louis Pasteur in 1848. blogspot.com This temperature dependence allows for the selective crystallization of either a mixture of enantiopure crystals (a conglomerate) or a true racemic compound.

Crystallization as a Racemic Mixture (Conglomerate): When a supersaturated aqueous solution of racemic sodium ammonium tartrate is crystallized at a temperature below approximately 27-28°C, it forms a racemic mixture, also known as a conglomerate. ualberta.calibretexts.org In this state, two distinct types of crystals precipitate, each containing only one of the enantiomers (dextrorotatory or levorotatory). blogspot.comlibretexts.org These enantiomorphic crystals are mirror images of each other and can, as Pasteur demonstrated, be separated manually. blogspot.com The enantiopure crystals obtained under these conditions are tetrahydrates (+)-NaNH₄C₄H₄O₆·4H₂O. wikipedia.orgualberta.ca

Crystallization as a Racemic Compound: If the crystallization from an aqueous solution occurs at a temperature above 27.8°C, a different solid phase is formed. ualberta.ca In this case, a homogeneous solid precipitates where each individual crystal is symmetrical and contains an equal amount of both the dextro- and levo-enantiomers. ualberta.ca This form is a true racemic compound and crystallizes as a monohydrate (±)-NaNH₄C₄H₄O₆·H₂O. wikipedia.orgualberta.ca Had Pasteur conducted his experiments above this transition temperature, he would have obtained only one type of crystal and would not have been able to perform his historic manual resolution. ualberta.ca

Preferential Crystallization (Resolution by Entrainment): This technique is another method to obtain enantiopure crystals from a supersaturated racemic solution. By seeding the solution with a pure crystal of one enantiomer, the crystallization of that same enantiomer is preferentially induced. blogspot.comlibretexts.org The crystallization rate of the seeded enantiomer is faster than that of its counterpart, allowing it to crystallize out of the solution, leaving the other enantiomer in excess in the mother liquor. blogspot.com

Table 1: Influence of Temperature on this compound Crystallization

| Parameter | Conditions Below 27-28°C | Conditions Above 27.8°C |

|---|---|---|

| Resulting Form | Racemic Mixture (Conglomerate) ualberta.ca | Racemic Compound ualberta.ca |

| Crystal Composition | Separate crystals of dextro- and levo-enantiomers blogspot.com | Each crystal contains an equal amount of both enantiomers ualberta.ca |

| Hydration State | Tetrahydrate (·4H₂O) ualberta.ca | Monohydrate (·H₂O) ualberta.ca |

| Historical Significance | Enabled Pasteur's manual resolution of enantiomers blogspot.com | Would have prevented manual resolution ualberta.ca |

Investigation of External Factors Influencing Crystal Morphology and Growth Kinetics

The final shape (morphology) and the rate of growth (kinetics) of this compound crystals are sensitive to a variety of external factors beyond temperature. These include the presence of impurities or additives and the physical conditions of the crystallization environment.

Concentration and Supersaturation: The concentration of the feed solution directly impacts the availability of material for crystal growth. ias.ac.in Studies on related tartrates show that varying the concentration can change the crystal habit. For example, a large availability of feed solution might produce needle-shaped crystals, while a decreasing amount can lead to orthorhombic or sphenoidal habits. ias.ac.in The level of supersaturation is a primary driver for both nucleation and crystal growth; higher supersaturation levels generally lead to faster nucleation. instructables.com

Environmental Conditions: External conditions such as humidity and pressure can affect the stability and handling of the final crystalline product. mdpi.com High humidity can cause moisture absorption, which may lead to recrystallization and caking (agglomeration) of the crystals. mdpi.com Stirring or agitation of the solution also plays a role, as it influences mass transfer within the solution, affecting how solute molecules reach the growing crystal faces. instructables.com

Table 2: Impact of External Factors on Tartrate Crystallization

| Factor | Influence |

|---|---|

| Additives (e.g., NH₄Cl) | Can control nucleation rate, dissolve excess nuclei, and promote the growth of quality crystals. ijcrt.org |

| Feed Solution Concentration | Affects crystal habit; higher availability of solute can lead to needle-like crystals, while lower availability can produce more equant shapes. ias.ac.in |

| Humidity | High humidity can promote moisture absorption, leading to caking and agglomeration of crystals. mdpi.com |

| Stirring/Agitation | Influences mass transfer in the solution, affecting the rate at which solute reaches the crystal surface. instructables.com |

Chemical Synthesis Pathways for this compound and Related Derivatives

The primary method for synthesizing this compound involves the neutralization of tartaric acid.

Neutralization of Tartaric Acid: The most common synthesis pathway involves dissolving L-(+)-tartaric acid in an aqueous medium and neutralizing it with both a sodium base and an ammonium base. wikipedia.org Typically, sodium hydroxide (B78521) (or sodium carbonate) and ammonium hydroxide (or ammonium carbonate) are used. The reaction is carefully controlled to a pH of 8-9 to ensure the complete deprotonation of the tartaric acid. The resulting double salt is then crystallized from the solution. Purification is often achieved by recrystallization from hot water.

A typical laboratory-scale synthesis involves:

Dissolving tartaric acid in water.

Gradually adding sodium hydroxide.

Adding ammonium hydroxide while monitoring the pH to maintain it in the 8.5–9.0 range.

Cooling the solution to induce crystallization, often with the addition of seed crystals.

Filtering and purifying the crystals.

Synthesis of Related Derivatives: The principles of tartrate salt formation are used to synthesize a range of related compounds. For example, ammonium tartrate itself can be prepared by reacting tartaric acid with ammonium carbonate until the solution is slightly alkaline, followed by boiling and cooling to yield crystals. smolecule.comwikipedia.org Another route involves passing ammonia (B1221849) gas into an ethanol (B145695) solution of tartaric acid to precipitate ammonium tartrate. smolecule.com The synthesis of more complex derivatives often involves using a tartrate salt as a starting material or intermediate. For instance, tartaric acid di-ammonium salt has been precipitated during a multi-step synthesis involving (1S,4R)-Methyl 4-aminocyclopent-2-ene-1-carboxylate L-tartrate, ammonium chloride, and ammonia in a methanol/ethanol solvent system.

Advanced Structural Characterization and Crystallographic Studies

X-ray Diffraction Analysis of Ammonium (B1175870) Sodium Tartrate Crystal Systems

X-ray diffraction has been a cornerstone in elucidating the three-dimensional structure of ammonium sodium tartrate crystals. These studies have been crucial in determining the arrangement of atoms within the crystal lattice and understanding the compound's unique properties.

X-ray diffraction studies have successfully determined the space groups and unit cell parameters for different forms of this compound. The dextrorotatory ((+)-) form of sodium ammonium tartrate tetrahydrate, Na(NH₄)[(+)-C₄H₄O₆]·4H₂O, crystallizes in the orthorhombic space group P2₁2₁2. rsc.orgiucr.org In contrast, the racemic (±)-) form, Na(NH₄)[(±)-C₄H₄O₆]·H₂O, crystallizes in the monoclinic space group P2₁/a. rsc.org The determination of these distinct space groups for the enantiopure and racemic forms provides a crystallographic basis for their different physical properties.

The unit cell parameters for these forms have been precisely measured. For the dextrorotatory tetrahydrate, the parameters are a = 12.1739(9) Å, b = 14.4129(9) Å, and c = 6.2352(9) Å, with four formula units (Z=4) per unit cell. rsc.org The racemic monohydrate has unit cell dimensions of a = 15.244(1) Å, b = 5.0663(7) Å, c = 10.2186(8) Å, and β = 93.60(1)°, also with Z=4. rsc.org These parameters define the fundamental repeating unit of the crystal structure.

Table 1: Crystallographic Data for this compound

| Form | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Z |

| (+)-Na(NH₄)[C₄H₄O₆]·4H₂O | P2₁2₁2 | 12.1739(9) | 14.4129(9) | 6.2352(9) | 90 | 4 |

| (±)-Na(NH₄)[C₄H₄O₆]·H₂O | P2₁/a | 15.244(1) | 5.0663(7) | 10.2186(8) | 93.60(1) | 4 |

| Data sourced from Kuroda & Mason (1981). rsc.org |

The phenomenon of enantiomorphism in this compound crystals, where the crystals exist in non-superimposable mirror-image forms, was a pivotal discovery by Pasteur. cmu.edu X-ray diffraction has been instrumental in confirming the absolute configuration of these chiral molecules. The groundbreaking work by Bijvoet and his colleagues in 1951, using anomalous X-ray scattering on the related sodium rubidium tartrate, definitively established the absolute chirality and validated the Fischer convention. cmu.edu This technique allows for the direct determination of the three-dimensional arrangement of atoms, confirming the "handedness" of the tartrate molecules in the crystal. The enantiomorphous nature of the crystals is a direct consequence of the molecular chirality of the tartrate ions. cmu.eduresearchgate.net

Hydrogen bonding plays a critical role in stabilizing the crystal structure of this compound. In the dextrorotatory tetrahydrate, an extensive network of hydrogen bonds exists. rsc.org These interactions occur between the tartrate anions, water molecules, and the ammonium cations. Specifically, O–H···O hydrogen bonds with lengths between 2.6 and 2.8 Å are present between the tartrate anions and water molecules. The ammonium ions form N–H···O bonds of approximately 2.9 Å with the carboxylate groups. This extensive hydrogen bonding network in the enantiopure form is a key factor contributing to its stability. rsc.org In contrast, the racemic form exhibits a less extensive hydrogen bonding network, which is reflected in its different hydration state and crystal packing. rsc.org

The crystal structure of this compound is sensitive to temperature changes, leading to structural modifications and phase transitions. Studies on sodium ammonium (+)-tartrate tetrahydrate at various low temperatures (200 K, 151 K, and 120 K) have revealed changes in the unit cell parameters and intermolecular interactions. iucr.org For instance, as the temperature decreases, the unit cell contracts. At 151 K, a notable change occurs where a bifurcated hydrogen bond becomes a more linear and dominant single bond. iucr.org This structural reorganization is linked to the ferroelectric properties observed in the dextro form below 109 K. At 85 K, the crystal system transitions from orthorhombic to monoclinic, with the angle β deviating to 91.1(1)°. iucr.org These temperature-dependent studies provide insight into the dynamic nature of the crystal lattice and its influence on the material's physical properties.

Table 2: Temperature-Dependent Unit Cell Parameters for (+)-Sodium Ammonium Tartrate Tetrahydrate

| Temperature (K) | a (Å) | b (Å) | c (Å) | V (ų) |

| 200 | 12.112(1) | 14.310(17) | 6.204(1) | 1075(1) |

| 151 | 12.088(2) | 14.281(31) | 6.192(1) | 1069(2) |

| 120 | 12.065(6) | 14.346(7) | 6.165(3) | 1067(1) |

| Data sourced from Michalowicz et al. (1994). iucr.org |

Analysis of Hydrogen Bonding Networks and Intermolecular Interactions

Neutron Diffraction Studies of Atomic Positions and Disorder

While X-ray diffraction is excellent for determining the positions of heavier atoms, neutron diffraction is particularly advantageous for locating hydrogen atoms due to their significant neutron scattering cross-section. nist.gov Neutron diffraction studies on ammonium tartrate have been crucial for precisely determining the positions of all hydrogen atoms, which was not possible with earlier X-ray studies. ias.ac.in

These studies have provided a detailed picture of the hydrogen bonding network, confirming the presence of both N-H···O and O-H···O hydrogen bonds that stabilize the structure. ias.ac.in The ammonium ions are shown to be distorted tetrahedra. ias.ac.in Furthermore, neutron diffraction can reveal atomic disorder within the crystal lattice. nist.gov In some tartrate systems, disorder of the ammonium cations has been observed, which can influence the material's properties. researchgate.net

Electron Diffraction and Microscopic Analysis of Crystal Defects

Electron diffraction (ED) offers high spatial resolution, making it a powerful tool for analyzing the structure and defects of very small crystals or specific regions within a larger crystal. numberanalytics.com While less common than X-ray diffraction for initial structure determination of molecular crystals, ED can provide valuable information about crystal defects such as stacking faults and twin boundaries. numberanalytics.comacs.org In the context of this compound, visible crystal defects and twinning have been noted, and techniques like electron diffraction could be employed for their detailed characterization. core.ac.uk The analysis of diffraction patterns can reveal the nature and distribution of these imperfections, which can have a significant impact on the crystal's physical properties. numberanalytics.com

Spectroscopic and Spectrometric Investigations

Vibrational Spectroscopy (FTIR and Raman) for Molecular Structure Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, serves as a powerful tool for identifying the functional groups within a molecule and probing the dynamics of its crystal lattice. dntb.gov.ua These methods are based on the principle that molecular bonds vibrate at specific, quantized frequencies. While FTIR spectroscopy measures the absorption of infrared radiation, Raman spectroscopy measures the inelastic scattering of monochromatic light. dntb.gov.uadiva-portal.org Together, they provide complementary information about the vibrational modes of a molecule. diva-portal.org

Studies on various tartrate compounds, including ammonium (B1175870) tartrate and sodium hydrogen tartrate, have established a basis for interpreting the vibrational spectra of ammonium sodium tartrate. nih.govresearchgate.net The spectra are characterized by vibrations originating from the tartrate anion, the ammonium cation (NH₄⁺), and water molecules of hydration.

The vibrational spectrum of this compound is a composite of the modes from its constituent ions. The assignment of these bands to specific functional groups allows for a detailed confirmation of its molecular structure.

O-H and N-H Stretching: The high-frequency region of the spectrum, typically between 2800 and 3600 cm⁻¹, is characterized by the stretching vibrations of O-H groups (from the tartrate's hydroxyl groups and water of crystallization) and N-H groups (from the ammonium cation). researchgate.netresearchgate.net In related tartrate compounds, broad absorption bands in this region indicate extensive hydrogen bonding within the crystal structure. researchgate.netrsc.org Specifically, the asymmetric stretching of the NH₄⁺ ion is observed around 3200-3215 cm⁻¹. researchgate.netdiva-portal.org

C-H Stretching: The stretching vibrations of the C-H bonds in the tartrate backbone typically appear around 2900-3000 cm⁻¹. nih.govresearchgate.net In ammonium tartrate, these have been assigned to peaks at 2925 cm⁻¹ (IR) and 2968 cm⁻¹ (Raman). researchgate.net

Carboxylate (COO⁻) Group Vibrations: The carboxylate groups give rise to very strong and characteristic absorption bands. The asymmetric stretching vibration (νₐₛ(COO⁻)) appears in the 1550-1630 cm⁻¹ range, while the symmetric stretching vibration (νₛ(COO⁻)) is found between 1300 and 1420 cm⁻¹. researchgate.net The separation between these two frequencies can provide information about the coordination of the carboxylate group with the metal cations.

C=O Stretching: In some tartrate structures where protonation of a carboxyl group occurs, a C=O stretching vibration can be observed near 1700 cm⁻¹. nih.govresearchgate.net

Other Tartrate Backbone Vibrations: The region below 1500 cm⁻¹ contains a rich set of bands corresponding to C-C and C-O stretching, as well as O-H and C-H bending and deformation modes. nih.gov For instance, C-O stretching is often found in the 1060-1120 cm⁻¹ range. nih.gov

A detailed Raman spectroscopy study of crystalline sodium ammonium tartrate tetrahydrate identified thirty-three distinct Raman lines. The observed frequency shifts provide a specific fingerprint for the compound.

Interactive Table: Raman Frequencies of Crystalline Sodium Ammonium Tartrate Data sourced from Padmanabhan, V.M. (1950).

| Frequency Shift (cm⁻¹) | Intensity (Visual Estimate) | Tentative Assignment |

|---|---|---|

| 48 | Weak | Lattice Mode |

| 169 | Medium | Lattice Mode |

| 189 | Medium | Lattice Mode |

| 215 | Strong | Lattice Mode |

| 269 | Medium | Lattice Mode |

| 478 | Medium | Tartrate Deformation |

| 538 | Medium | Tartrate Deformation |

| 708 | Weak | Tartrate Deformation |

| 808 | Weak | C-C Stretch |

| 848 | Medium | C-C Stretch |

| 891 | Strong | C-O Stretch |

| 924 | Medium | C-O Stretch / C-H Bend |

| 956 | Weak | C-O Stretch / C-H Bend |

| 1066 | Strong | C-O Stretch (Alcohol) |

| 1114 | Strong | C-O Stretch / O-H Bend |

| 1163 | Weak | C-O Stretch / O-H Bend |

| 1210 | Weak | C-H Bend |

| 1244 | Weak | C-H Bend |

| 1282 | Medium | C-H Bend |

| 1344 | Medium | Symmetric COO⁻ Stretch |

| 1363 | Medium | Symmetric COO⁻ Stretch / NH₄⁺ Mode |

| 1413 | Strong | Symmetric COO⁻ Stretch |

| 1439 | Strong | C-H Bend |

| 1465 | Strong | C-H Bend |

| 1493 | Medium | NH₄⁺ Bending Mode |

| 1508 | Medium | NH₄⁺ Bending Mode |

| 1630 | Weak | Asymmetric COO⁻ Stretch |

| 2934 | Strong | C-H Stretch |

| 2968 | Strong | C-H Stretch |

| 3477 | Weak | O-H Stretch (Water/Hydroxyl) |

The low-frequency region of the Raman and far-infrared spectra (typically below 400 cm⁻¹) provides insight into the dynamics of the crystal lattice. These vibrations, known as phonon modes, involve the collective motion of entire molecules or ions within the crystal unit cell. nih.govdntb.gov.ua

In the Raman spectrum of sodium ammonium tartrate, several lines are observed at low frequencies, such as those at 48, 169, 189, 215, and 269 cm⁻¹. These are assigned to the external or lattice modes of the crystal. Research has shown that the frequency of the lowest-frequency lines in tartrate salts is sensitive to the mass of the cation, progressively decreasing with increasing atomic weight. This indicates that these modes arise from the translational oscillations of the cations (Na⁺ and NH₄⁺) against the tartrate anions. Other low-frequency modes can be attributed to the rotational or librational motions of the tartrate ions and water molecules within the lattice. dntb.gov.ua

Assignment of Characteristic Functional Group Vibrations

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Conformation and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a technique that probes the magnetic properties of atomic nuclei, providing detailed information about molecular structure, conformation, and dynamics in both solution and the solid state. rsc.orgbyjus.com

¹H and ¹³C NMR spectra are used to identify the different hydrogen and carbon atoms in a molecule based on their unique chemical environments.

¹³C NMR: In the tartrate anion, two distinct carbon environments are present. The carbon atoms of the two carboxylate groups (COO⁻) are the most deshielded and are expected to resonate at approximately 178 ppm. The two methine carbons (-CH(OH)-), being attached to electronegative oxygen atoms, are expected to appear further downfield than typical sp³ carbons, with reported chemical shifts around 72 ppm.

¹H NMR: The ¹H NMR spectrum would show a signal for the protons on the methine carbons (-CH(OH)-). Due to the molecular symmetry in the tartrate ion, these two protons are chemically equivalent and would ideally produce a single signal. The protons of the hydroxyl (-OH) groups and the ammonium (NH₄⁺) ion would also produce signals. The position of these signals can be highly variable as they are exchangeable and participate in hydrogen bonding. The protons of the NH₄⁺ ion typically appear as a triplet due to coupling with the ¹⁴N nucleus (spin I=1).

In the solid state, NMR is particularly useful for studying molecular motion. byjus.com Techniques like measuring spin-lattice relaxation times (T₁) and analyzing line shapes over a range of temperatures can reveal the dynamics of specific parts of a molecule. acs.orgjps.jp

A study on solid ammonium tartrate using NMR revealed significant molecular motion, even at temperatures well below its decomposition point. aip.org The primary motion observed is the reorientation of the ammonium (NH₄⁺) ions. At low temperatures, the NH₄⁺ ions are relatively fixed within the crystal lattice, but as the temperature increases, they gain sufficient thermal energy to undergo rapid, isotropic reorientation. This motion significantly affects the proton NMR line shape and the spin-lattice relaxation time. The activation energy for this reorientation process can be calculated from the temperature dependence of the relaxation times, providing quantitative insight into the energy barriers that hinder the motion in the crystal. aip.org The tartrate framework itself is largely rigid, though some librational (wobbling) motions of the entire anion can also occur. cam.ac.uk

Characterization of Carbon and Hydrogen Environments

Electron Paramagnetic Resonance (EPR) Spectroscopy for Radiation-Induced Radical Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons, such as free radicals. researchgate.net While unirradiated this compound is EPR-silent, exposure to ionizing radiation (like gamma rays or X-rays) can create stable free radicals within the crystal lattice, which can then be characterized by EPR. researchgate.netmdpi.com Tartrate compounds, and particularly ammonium tartrate, have been extensively studied in this context for their potential use in radiation dosimetry. diva-portal.orgnih.govmdpi.com

Upon irradiation, the primary radical formed in ammonium tartrate at room temperature is believed to result from the loss of a hydrogen atom from one of the methine carbons. allenpress.com The resulting radical has the proposed structure:

(NH₄⁺)⁻OOC-Ċ(OH)-CH(OH)-COO⁻(NH₄⁺)

The EPR spectrum of irradiated polycrystalline ammonium tartrate typically shows a prominent, slightly asymmetric singlet at a g-value of approximately 2.0034-2.0049. researchgate.netsciforum.net This signal arises from the unpaired electron centered on the carbon atom. The lack of complex hyperfine splitting in the main signal suggests that the coupling to neighboring protons is weak or unresolved in powder samples. However, more detailed studies using techniques like Electron-Nuclear Double Resonance (ENDOR) on single crystals have been able to resolve the hyperfine coupling tensors for the protons interacting with the unpaired electron. diva-portal.org

The stability of these radiation-induced radicals is a key feature. Studies have shown that the initial radical formed may convert to a more stable secondary radical over a period of hours. nih.gov This stable radical species has a long lifetime, making ammonium tartrate a promising material for measuring accumulated radiation dose over time. diva-portal.orgmdpi.com The intensity of the EPR signal is proportional to the number of radicals, which in turn is proportional to the absorbed radiation dose over a wide range. mdpi.comnih.gov

Identification of Radical Species and Spin Concentration Studies

The irradiation of this compound with ionizing radiation leads to the formation of stable paramagnetic centers, or free radicals, which can be detected and characterized using Electron Paramagnetic Resonance (EPR) spectroscopy. mdpi.comresearchgate.net While the room temperature EPR spectrum of irradiated ammonium tartrate appears as a deceptively simple singlet, detailed investigations have revealed a more complex reality arising from multiple radical species. sciforum.net

Initial studies identified that upon irradiation, an unstable radical is first formed, which subsequently converts into a more stable secondary radical within a few hours. diva-portal.org This secondary radical is sufficiently stable for dosimetric applications. diva-portal.org Advanced techniques, including Electron Nuclear Double Resonance (ENDOR) and detailed Density Functional Theory (DFT) calculations, have been employed to elucidate the precise structures of the stable radicals formed at room temperature. diva-portal.orgresearchgate.net Research has successfully characterized at least two distinct and stable radical species, often denoted as R1 and R2. diva-portal.org The primary EPR signal is located at a g-value of approximately 2.0049. sciforum.net

Pulse EPR techniques, such as Electron Spin Echo (ESE) spectroscopy and Double Electron-Electron Resonance (DEER), provide deeper insights into the concentration and spatial distribution of these radical species. nih.govnih.gov Studies using ESE have determined that in the radical concentration range of 10¹⁸–10¹⁹ spins/cm³, the dominant spin dephasing mechanism is instantaneous diffusion. nih.gov The observed linear relationship between instantaneous diffusion and the total radical concentration indicates that the radicals are distributed randomly throughout the crystalline matrix. nih.gov Furthermore, pulse EPR methods can discern the quality of the incident radiation by analyzing the local spatial distribution of the radicals, which is dependent on the Linear Energy Transfer (LET) of the radiation. nih.gov The DEER technique has been used to measure the distances between pairs of radicals, providing information on their distribution at the nanoscale. nih.gov

Table 1: Summary of Radical Species Identification in Irradiated Ammonium Tartrate

| Parameter | Finding | Technique(s) Used | Reference(s) |

| Primary Radical Signal | A singlet spectrum centered at g ≈ 2.0049. | Continuous-Wave EPR (cw-EPR) | sciforum.net |

| Radical Stability | An initial unstable radical converts to a stable secondary radical post-irradiation. | cw-EPR | diva-portal.org |

| Radical Structure | At least two distinct stable radical species (R1, R2) identified at room temperature. | EPR, ENDOR, DFT Calculations | diva-portal.orgresearchgate.net |

| Radical Concentration | Studied in the range of 10¹⁸–10¹⁹ spins/cm³. | Electron Spin Echo (ESE) Spectroscopy | nih.gov |

| Spatial Distribution | Radicals are randomly distributed within the crystal matrix. | ESE Spectroscopy | nih.gov |

| LET Dependence | Spatial distribution of radicals is dependent on the LET of the radiation. | Pulse EPR (ESE, DEER) | nih.gov |

Investigation of Radiation Sensitivity and Dosimetric Response Mechanisms

This compound has been extensively investigated as a highly sensitive material for EPR dosimetry, positioning it as a potential alternative to the widely used alanine (B10760859). mdpi.comsciforum.net Its sensitivity to gamma radiation is significantly higher than that of alanine, with studies reporting it to be more sensitive by a factor ranging from 1.84 to 2.1. mdpi.comsciforum.net The signal-to-noise ratio of irradiated ammonium tartrate is approximately twice that of alanine for a given dose. nih.govsmolecule.com This inherent sensitivity can be further enhanced by a factor of 1.4 through the deuteration of the crystals. nih.govsmolecule.com

The dosimetric response of ammonium tartrate is characterized by its linearity over a very wide dose range, typically from 0.5 Gy up to 4000 Gy, making it suitable for applications in clinical dosimetry. diva-portal.orgsmolecule.com The mechanism of its response is tied to the creation of stable free radicals upon irradiation, the concentration of which is proportional to the absorbed dose. sciforum.net The stability of the EPR signal is a critical factor for a reliable dosimeter. Following irradiation, the signal intensity increases rapidly during the first six hours; afterward, the changes are more moderate and can be systematically corrected for. nih.gov The radical signal is considered sufficiently stable for at least two weeks post-irradiation for practical dosimetric measurements. diva-portal.org

The response is also dependent on the type of radiation. As expected for many dosimetric materials, the signal intensity decreases with an increasing Linear Energy Transfer (LET) of the radiation, though no significant change in the shape of the EPR spectrum is observed. nih.gov When compared to other tartrate compounds, ammonium tartrate is often considered the best for EPR dosimetry, although materials like sodium tartrate dihydrate also exhibit high radiation yields and a linear dose-response in the low-dose range (0.74–25 Gy). mdpi.comresearchgate.netoup.com

Table 2: Comparison of Dosimetric Properties: Ammonium Tartrate vs. Alanine

| Property | Ammonium Tartrate | Alanine | Reference(s) |

| Relative Sensitivity | 1.84–2.1 times higher | Reference Standard | mdpi.comsciforum.net |

| Signal-to-Noise Ratio | ~2 times higher | Reference Standard | nih.govsmolecule.com |

| Linear Dose Range | 0.5–4000 Gy | Wide range, standard reference | diva-portal.orgsmolecule.com |

| Dose Resolution (at 0.5 Gy) | 0.1 Gy | 0.3 Gy | diva-portal.orgsmolecule.com |

| EPR Spectrum | Simple singlet (outwardly) | Complex multiplet | mdpi.comsciforum.net |

| Signal Stability | Initial increase, then stable and correctable. | High stability | nih.gov |

Mass Spectrometry Applications in Chemical Analysis and Characterization (e.g., MALDI-PSD)

This compound serves as a valuable additive and mobile phase component in various mass spectrometry (MS) applications, notably in Matrix-Assisted Laser Desorption/Ionization Post-Source Decay (MALDI-PSD) and Hydrophobic Interaction Chromatography-Mass Spectrometry (HIC-MS).

In MALDI-PSD analysis, which is used for the structural elucidation of biomolecules, ammonium tartrate has been successfully employed as an additive to improve data quality. nih.gov Specifically, in the analysis of modified oligonucleotides using 3-hydroxypicolinic acid as the matrix, the addition of ammonium tartrate helps to displace sodium ions. nih.gov This cation exchange minimizes the formation of sodium adducts, resulting in cleaner mass spectra and providing sufficient structural information to verify molecular modifications. nih.gov

More recently, ammonium tartrate has been identified as a highly effective, MS-compatible salt for the mobile phase in HIC. tandfonline.comacs.org HIC is a powerful technique for separating large biomolecules like proteins and antibody-drug conjugates (ADCs) based on their hydrophobicity. tandfonline.com Ammonium tartrate demonstrates a separation performance comparable to the traditionally used but non-MS-compatible ammonium sulfate (B86663). tandfonline.comacs.org Despite being a non-volatile salt, it can be used in online HIC-MS systems, though a desalting step is often incorporated prior to the analyte entering the mass spectrometer to prevent salt precipitation in the ESI source and improve ionization efficiency. tandfonline.comnih.gov Its strong kosmotropic properties make it a superior choice to the more volatile ammonium acetate (B1210297) for achieving good retention and separation in many HIC applications. tandfonline.com

Table 3: Applications of Ammonium Tartrate in Mass Spectrometry

| Technique | Role of Ammonium Tartrate | Analyte(s) | Key Outcome | Reference(s) |

| MALDI-PSD | Additive for cation exchange | Modified Oligonucleotides | Displaces sodium ions to produce cleaner spectra for structural verification. | nih.gov |

| HIC-MS | Mobile phase salt | Proteins, Antibody-Drug Conjugates (ADCs) | Provides high-resolution separation comparable to non-MS-compatible salts. | tandfonline.comacs.org |

| HIC-MS | Mobile phase salt | Complex Cell Lysates | Enables effective separation of intact proteins for top-down proteomics. | acs.org |

Dielectric and Ferroelectric Properties Research

Investigation of Paraelectric and Ferroelectric Phase Transitions

Ammonium (B1175870) sodium tartrate tetrahydrate (NaNH₄C₄H₄O₆·4H₂O), also known as ammonium Rochelle salt (ARS), undergoes a phase transition from a paraelectric to a ferroelectric phase upon cooling. osti.gov This transition occurs at a Curie temperature (Tc) of approximately 109 K to 110 K. osti.govnist.gov Below this temperature, the crystal exhibits ferroelectric properties. The paraelectric phase possesses an orthorhombic P2₁2₁2 space group. iucr.org

Structural investigations at various temperatures leading down to the phase transition have been conducted to understand the mechanism. Studies at 200 K, 151 K, and 120 K have traced the structural changes in the paraelectric phase as it approaches the ferroelectric transition. osti.gov These studies revealed a relative elongation of the thermal ellipsoids in the researchgate.net direction and a reorganization of the hydrogen-bonding network around 150 K. osti.gov This suggests a long-range preparation for the ferroelectric phase transition or a possible structural reconstruction without a change in symmetry at this intermediate temperature. osti.gov The phase transition is considered to be of the first order and improper, induced by a two-dimensional representation at the Brillouin zone boundary. uni-koeln.de

Studies of Spontaneous Polarization and Dielectric Anomaly

In the ferroelectric phase, ammonium sodium tartrate exhibits spontaneous polarization, a key characteristic of ferroelectric materials where electric dipoles align spontaneously. arxiv.orgtandfonline.com The spontaneous polarization arises from the ordering of effective dipoles related to the atomic groups within the unit cell. tandfonline.com While pure this compound is not ferroelectric at room temperature, its isomorphous relationship with Rochelle salt (sodium potassium tartrate) has led to extensive studies on mixed crystals. ias.ac.in

A significant dielectric anomaly is observed at the Curie point. ias.ac.in The dielectric constant exhibits a sharp peak at the transition temperature, a hallmark of a ferroelectric phase transition. arxiv.orgias.ac.in Extremely high dielectric constants have been reported for related tartrates, indicating a strong dielectric response near the phase transition. ias.ac.in The behavior of the dielectric constant as a function of temperature is a critical aspect of characterizing the ferroelectric transition. arxiv.org

Influence of Crystal Water and Ionic Substitution on Ferroelectric Behavior

The role of crystal water and ionic substitution in the ferroelectric behavior of tartrate-based compounds has been a significant area of research. In this compound tetrahydrate, the hydrogen bonding network involving the water molecules plays a crucial role in the crystal structure and its stability. Reorganization of these hydrogen bonds is observed as the crystal approaches the ferroelectric phase transition. osti.gov

Ionic substitution has a profound effect on the ferroelectric properties. For instance, substituting potassium ions in Rochelle salt with ammonium ions to form this compound significantly alters the ferroelectric behavior. ias.ac.inresearchgate.net Studies on mixed crystals of this compound and sodium potassium tartrate have shown that even small amounts of ammonium substitution can drastically reduce the ferroelectric temperature range of Rochelle salt. ias.ac.in For example, a 3% molar admixture of the ammonium salt can cause the ferroelectric properties to disappear, leaving only a low maximum in the dielectric constant. ias.ac.in Further increases in ammonium content can lead to the appearance of a new low-temperature ferroelectric region. ias.ac.in This demonstrates the sensitivity of the ferroelectric phase to the specific cations present in the crystal lattice.

Theoretical Models of Phase Transitions in Tartrate-Based Ferroelectrics

Various theoretical models have been developed to explain the phase transitions in tartrate-based ferroelectrics like this compound. The Landau theory of phase transitions has been applied to interpret the transition in ammonium Rochelle salt, describing it as an improper ferroelectric transition. uni-koeln.de This theory utilizes a free energy expression in terms of a doubly-degenerate transition parameter, macroscopic polarization, and deformation. uni-koeln.de

Another theoretical approach involves the Ising model, which is a valuable tool for understanding order-disorder phase transitions in ferroelectric materials. For hydrogen-bonded ferroelectrics, this model is often extended to include a transverse field to account for proton tunneling. Furthermore, more complex models such as the four-sublattice pseudospin model, which is a generalization of the Mitsui model, have been proposed. tandfonline.com This model considers the spatial orientations of effective dipoles within the unit cell and can be used to calculate dielectric properties and the effects of external electric fields. tandfonline.com These theoretical frameworks are essential for a deeper understanding of the microscopic mechanisms driving the ferroelectric behavior in these complex crystals.

Theoretical and Computational Chemistry Approaches

Quantum Chemical Calculations for Electronic Structure and Bonding

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT) and Hartree-Fock (HF) methods, are instrumental in elucidating the electronic structure and bonding characteristics of tartrate salts. These calculations provide a detailed picture of how electrons are distributed within the molecule and the nature of the chemical bonds that hold the crystal lattice together.

Studies on tartrate systems reveal that the geometry of the tartrate anion is heavily influenced by both intra- and intermolecular interactions. DFT calculations have been used to optimize the geometry of tartrate anions and investigate the proton transfer processes that can occur in tartrate salts. sciforum.net Natural Bond Orbital (NBO) analysis, a common computational technique, helps to quantify these interactions. For instance, NBO analysis can confirm the process of proton transfer by showing changes in the natural charges on nitrogen and oxygen atoms, where the oxygen of a carboxyl group acts as a donor and a nitrogen atom from an ammonium (B1175870) ion can act as an acceptor. sciforum.net This charge transfer is a key feature of the electronic structure in ammonium tartrate salts. nih.gov

Molecular Dynamics Simulations of Crystal Dynamics and Intermolecular Forces

Molecular Dynamics (MD) simulations offer a window into the dynamic behavior of crystal lattices and the complex web of intermolecular forces that govern them. While studies focusing exclusively on the crystal dynamics of ammonium sodium tartrate are not abundant, the methodology has been applied to related tartrate systems, demonstrating its utility for understanding crystal stability, phase transitions, and the influence of intermolecular interactions.

MD simulations can model the conformational fluctuations of molecules within a crystal lattice. In studies involving tartrates as precipitants for protein crystallization, MD simulations showed that tartrate ions can enhance the stability of the protein structure by reducing its conformational fluctuations. researchgate.net This stabilizing effect is a direct result of the intermolecular forces between the tartrate ions and the protein surface. researchgate.net Such simulations can map the distribution of ions and identify high-concentration areas that influence how molecules pack into a crystal. researchgate.net

The primary intermolecular forces at play in tartrate crystals, which are modeled in MD simulations, are hydrogen bonding and electrostatic (ionic) interactions. The crystal structure of sodium ammonium tartrate is stabilized by a dense network of hydrogen bonds involving the tartrate anions, ammonium cations, and water molecules of hydration. researchgate.net MD simulations can track the formation and breaking of these bonds over time, providing insights into the crystal's thermal stability and response to external stimuli. For example, simulations have been used to investigate shock-induced phase transformations in other organic crystals, a phenomenon relevant to crystal dynamics. rasayanjournal.co.in

Density Functional Theory (DFT) Applications in Spectroscopic Interpretation

Density Functional Theory (DFT) has become an indispensable tool for interpreting the spectroscopic data of complex crystalline materials like ammonium tartrate. By calculating theoretical spectra and comparing them to experimental results, researchers can make definitive assignments of vibrational modes and understand the underlying molecular motions.

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman techniques, has been used extensively to study ammonium tartrate. nih.govresearchgate.net DFT calculations are employed to compute the vibrational frequencies and intensities of the molecule's normal modes. This theoretical spectrum provides a basis for assigning the experimentally observed absorption bands to specific molecular motions, such as the stretching and bending of O-H, N-H, C-H, and C=O groups. nih.govresearchgate.net The strong correlation between the calculated and experimental spectra validates the structural model of the molecule and provides a deeper understanding of its vibrational properties. nih.gov For instance, calculations have shown that while some vibrations like O-H stretching are specific, many other vibrations in tartaric acid are strongly mixed. researchgate.net

DFT is also crucial for interpreting more specialized spectroscopic techniques. In studies of irradiated ammonium tartrate crystals, which are of interest for radiation dosimetry, DFT calculations have been combined with Electron Paramagnetic Resonance (EPR) spectroscopy. researchgate.net These calculations are used to determine the hyperfine coupling tensors of radical species formed upon irradiation. By comparing the calculated tensors with the experimental EPR spectra, researchers can identify the precise molecular structure of the radiation-induced radicals. researchgate.net

Computational Studies of Chirality and Asymmetric Induction Mechanisms

The historical significance of sodium ammonium tartrate is inextricably linked to Louis Pasteur's discovery of molecular chirality. tandfonline.com Modern computational chemistry now provides the means to explore the mechanisms of chirality and asymmetric induction that Pasteur first observed.

Computational models can predict the chiral properties of molecules and simulate the energetic differences between various conformations. tandfonline.com The tartrate dianion can adopt several conformations, primarily described by the torsion angle of its central carbon-carbon bond. Theoretical calculations, often combined with chiroptical spectroscopy like Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are used to determine the most stable conformers in different environments. researchgate.net For example, studies on related tartrate systems have shown that the conformation is crucial for its role as a chiral inducer in self-assembled structures. researchgate.net

Quantum dynamics simulations have been used to model the potential for "stereo-mutation," or the flipping of chirality from one enantiomer to the other. yu.edu These simulations can calculate the energy barrier for the transition between the L- and D-forms. For some chiral molecules, this barrier is low enough that quantum tunneling can occur, but for most, including tartrates, the barrier is significant, locking the molecule into a specific handedness. yu.edu

Computational studies are also vital for understanding asymmetric induction, the process by which a chiral molecule influences the stereochemical outcome of a reaction or crystallization process. High-resolution structural studies of proteins crystallized with different tartrate stereoisomers (L-, D-, and meso-) show that each isomer interacts with the protein at different sites, leading to entirely different crystal packing. This provides clear evidence of stereospecific intermolecular interactions. DFT calculations can quantify the relative formation energies of chiral versus racemic crystal structures, revealing the thermodynamic driving forces that favor one form over another under specific conditions. sciforum.net

Applications in Advanced Chemical Research Methodologies

Utilization in Analytical Chemistry Method Development

In the field of analytical chemistry, ammonium (B1175870) sodium tartrate is employed in the development and optimization of various analytical techniques.

Ammonium salts, including those of tartrate, are utilized in preparing buffer solutions for High-Performance Liquid Chromatography (HPLC). nih.gov These buffers are crucial for maintaining a stable pH of the mobile phase, which significantly influences the retention and separation of analytes. masontechnology.ie In HPLC-UV systems, where detection is based on ultraviolet absorbance, the choice of buffer is critical as it must be transparent in the UV range of interest. hplc.eu

Ammonium tartrate has been specifically used as a salt in the mobile phase for Hydrophobic Interaction Chromatography (HIC), a technique often coupled with HPLC. nih.gov In a study comparing different ammonium salts for the HIC separation of proteins, ammonium tartrate was one of the salts investigated. nih.gov The mobile phase typically consists of a high concentration of the salt to promote hydrophobic interactions and a decreasing gradient of the salt to elute the proteins. nih.gov For instance, a mobile phase might contain 1.8 M ammonium tartrate, adjusted to a specific pH with ammonium hydroxide (B78521). nih.gov The selection of the salt and its concentration is a critical parameter in optimizing the separation of complex protein mixtures. nih.gov

Table 1: Examples of Ammonium Salts in HPLC Protein Separation

| Salt | Application | Reference |

|---|---|---|

| Ammonium Acetate (B1210297) | HIC separation of proteins | nih.gov |

| Ammonium Sulfate (B86663) | HIC separation of proteins | nih.gov |

| Ammonium Tartrate | HIC separation of proteins | nih.gov |

| Ammonium Dihydrogen Orthophosphate | Mobile phase for tolterodine (B1663597) tartrate analysis | researchgate.net |

Ammonium tartrate has found applications in sample preparation for mass spectrometry techniques, particularly Matrix-Assisted Laser Desorption/Ionization Post-Source Decay (MALDI-PSD) analysis. mpbio.commpbio.com In the analysis of oligonucleotides, for example, ammonium tartrate has been used to displace sodium ions. mpbio.commpbio.com This is significant because the presence of sodium and potassium adducts from the matrix can interfere with the ionization of peptides and the interpretation of the mass spectrum. nih.gov

Research has shown that adding ammonium-based compounds, such as ammonium tartrate, to the matrix can reduce the formation of these interfering matrix adducts. nih.govresearchgate.net This reduction leads to an increase in peptide intensity and a better signal-to-noise ratio, ultimately improving the detection of low-concentration protein digests. nih.gov In the context of a two-component matrix system for MALDI, ammonium tartrate has been identified as a good ionization component. researchgate.net

Ammonium sodium tartrate, often in the form of potassium sodium tartrate (Rochelle salt), plays a role in spectrophotometric methods for quantifying ammonium ions. sydney.edu.aumdpi.com In the Nessler method, a common technique for ammonia (B1221849) determination, a reagent containing mercury(II) iodide in an alkaline solution reacts with ammonia to produce a colored compound. mdpi.comagroparistech.fr The intensity of the color, which is proportional to the ammonia concentration, is then measured using a spectrophotometer. mdpi.comagroparistech.fr

To prevent interference from calcium and magnesium ions that may be present in the sample and could precipitate in the alkaline conditions, a complexing agent is added. agroparistech.fr Potassium sodium tartrate is frequently used for this purpose. sydney.edu.auagroparistech.frrsc.org It forms complexes with the interfering metal ions, keeping them in solution and ensuring the accuracy of the ammonium measurement. agroparistech.fr

Applications in Sample Preparation and Ion Displacement Techniques (e.g., MALDI-PSD)

Cryoprotection and Crystallization Aids in Macromolecular Crystallography

Salts of organic acids, including tartrates, are valuable in the field of macromolecular crystallography. researchgate.net They not only act as precipitants to induce crystallization but can also serve as cryoprotectants. nih.govnih.gov High concentrations of tartrate (above 50% saturation) can freeze into a glass-like state, which is an inherent cryoprotective property. nih.govgist.ac.kr This means that crystals grown in solutions with a high concentration of tartrate may not require an additional cryoprotectant before being flash-cooled for X-ray diffraction data collection. nih.govnih.govgist.ac.kr

Table 2: Success Rate of Various Salts in Macromolecule Crystallization

| Salt | Number of Macromolecules Crystallized (out of 23) | Reference |

|---|---|---|

| Sodium Malonate | 19 | researchgate.netnih.govnih.gov |

| Sodium Acetate | 11 | researchgate.netnih.govnih.gov |

| Sodium Tartrate | 11 | researchgate.netnih.govnih.gov |

| Sodium Formate | 11 | researchgate.netnih.govnih.gov |

| Ammonium Sulfate | 11 | researchgate.netnih.govnih.gov |

Research on Dosimetric Materials for Electron Spin Resonance (ESR)

Ammonium tartrate has been extensively investigated as a promising material for electron spin resonance (ESR) dosimetry. mpbio.comnih.govdiva-portal.org This technique measures the concentration of radiation-induced free radicals, which is proportional to the absorbed dose of ionizing radiation. sciforum.net Research has shown that ammonium tartrate exhibits a higher sensitivity to radiation than the commonly used dosimeter material, L-alanine, with a signal intensity more than twice that of alanine (B10760859). diva-portal.orgsciforum.netsmolecule.com

Studies have demonstrated that ammonium tartrate has a linear dose response over a wide range, from 0.5 to 4000 Gy. diva-portal.orgsmolecule.com The signal-to-noise ratio of irradiated ammonium tartrate is approximately double that of alanine. nih.govsmolecule.com While the initial ESR signal after irradiation is unstable, it converts to a more stable secondary radical after a few hours, which is suitable for dosimetric measurements. diva-portal.orgsmolecule.com Further research has explored deuterating the crystals, which can improve the sensitivity by a factor of 1.4. nih.govsmolecule.com These properties make ammonium tartrate a suitable candidate for clinical dosimetry applications. diva-portal.orgsmolecule.com

Table 3: Comparison of Ammonium Tartrate and Alanine as ESR Dosimeters

| Property | Ammonium Tartrate | Alanine | Reference |

|---|---|---|---|

| Relative Sensitivity | 1.84 to 2.1 times higher | Standard | sciforum.netmdpi.com |

| Signal-to-Noise Ratio | ~2 times higher | Standard | nih.govsmolecule.com |

| Linear Dose Response Range | 0.5 - 4000 Gy | Wide range | diva-portal.orgsmolecule.com |

| Dose Resolution at 0.5 Gy | 0.1 Gy | 0.3 Gy | diva-portal.orgsmolecule.com |

Exploration in Nonlinear Optical Materials and Optical Frequency Conversion Research

Ammonium tartrate has emerged as a material of interest in the field of nonlinear optics (NLO) due to its potential applications in frequency conversion and optical modulation. researchgate.netrasayanjournal.co.in NLO materials can alter the frequency of light passing through them, a property crucial for laser technology and optical communications. researchgate.netijream.org

Single crystals of ammonium tartrate have been successfully grown and characterized for their NLO properties. rasayanjournal.co.inosti.gov Studies have shown that ammonium tartrate exhibits second-harmonic generation (SHG), a process that doubles the frequency of incident laser light. rasayanjournal.co.in The SHG efficiency of ammonium tartrate has been measured to be 1.6 times greater than that of potassium dihydrogen phosphate (B84403) (KDP), a standard NLO material. rasayanjournal.co.in The crystal structure, particularly the presence of N-H...O hydrogen bonds, contributes to its significant SHG efficiency. rasayanjournal.co.in The optical transmission spectrum of ammonium tartrate shows good transparency in the visible region with a UV cut-off wavelength around 220-234 nm, making it suitable for various optoelectronic applications. rasayanjournal.co.inosti.gov

Table 4: Nonlinear Optical Properties of Ammonium Tartrate

| Property | Value | Reference |

|---|---|---|

| Crystal System | Monoclinic | rasayanjournal.co.in |

| UV Cut-off Wavelength | ~220-234 nm | rasayanjournal.co.inosti.gov |

| Second-Harmonic Generation (SHG) Efficiency | 1.3 - 1.6 times that of KDP | rasayanjournal.co.inosti.gov |

| Thermal Stability | Up to ~200-206 °C | osti.govaip.org |

Investigation as Electrolytes in Energy Storage Devices (e.g., Supercapacitors)

This compound and its constituent ions are subjects of investigation in the development of advanced energy storage devices, particularly as components of aqueous electrolytes for electrical double-layer capacitors (EDLCs), commonly known as supercapacitors. Research in this area is driven by the need for safer, more sustainable, and cost-effective alternatives to the organic electrolytes frequently used in commercial supercapacitors. fraunhofer.deresearchgate.netresearcher.life Aqueous electrolytes are inherently safer and more environmentally friendly. fraunhofer.deresearchgate.netresearcher.life

Detailed Research Findings:

Recent investigations have demonstrated the promising potential of tartrate-based electrolytes in supercapacitor applications. fraunhofer.deresearchgate.net One comparative study systematically analyzed the electrochemical performance and physicochemical properties of ammonium tartrate and sodium tartrate electrolytes against conventional aqueous electrolytes like sodium sulfate (Na₂SO₄). fraunhofer.deresearchgate.netresearcher.life

A significant outcome of this research was the marked improvement in conductivity achieved by replacing the sodium cation with the ammonium cation. fraunhofer.deresearchgate.netresearcher.life This substitution resulted in a conductivity increase of 40-60%, a crucial factor for enhancing the power density of supercapacitors. fraunhofer.deresearchgate.netresearcher.life The higher conductivity facilitates more efficient ion transport, leading to better performance, especially at high charge-discharge rates.

Supercapacitors utilizing carbon electrodes in these novel tartrate-based electrolytes have exhibited high specific capacitances, reaching up to 117 Fg⁻¹. fraunhofer.deresearchgate.netresearcher.liferesearchgate.net Furthermore, EDLCs assembled with a 1 M ammonium tartrate electrolyte have demonstrated high energy density and excellent long-term stability. fraunhofer.deresearchgate.netresearcher.life Floating tests, which assess the durability of the capacitor under a constant voltage, showed that these devices retained over 80% of their initial capacitance after 120 hours at a cell voltage of 1.6 V. fraunhofer.deresearchgate.netresearcher.life This performance highlights the potential of tartrate-based systems, particularly those with ammonium cations, as a viable, metal-free, and non-toxic concept for eco-friendly energy storage. fraunhofer.deresearchgate.netresearcher.life

Table 1: Performance Metrics of Ammonium Tartrate-Based Supercapacitors

| Parameter | Reported Value/Finding | Significance |

|---|---|---|

| Conductivity Improvement (NH₄⁺ vs. Na⁺) | 40-60% increase fraunhofer.deresearchgate.netresearcher.liferesearchgate.net | Enhances power density and charge-discharge efficiency. |

| Specific Capacitance | Up to 117 Fg⁻¹ fraunhofer.deresearchgate.netresearcher.liferesearchgate.net | Indicates high charge storage capacity of the electrode material in the electrolyte. |

| Energy Density (1 M Ammonium Tartrate) | 9.88 Whkg⁻¹ at 0.1 Ag⁻¹ fraunhofer.deresearchgate.netresearcher.liferesearchgate.net | Measures the amount of energy stored per unit mass. |

| Power Density (1 M Ammonium Tartrate) | 1.14 Whkg⁻¹ at 10 Ag⁻¹ fraunhofer.deresearchgate.netresearcher.liferesearchgate.net | Demonstrates the ability to deliver energy quickly. |

| Long-Term Stability (Floating Test) | >80% capacitance retention after 120 hours at 1.6 V fraunhofer.deresearchgate.netresearcher.liferesearchgate.net | Shows excellent durability and potential for long operational life. |

Role in Fundamental Microbiological and Biochemical Research (e.g., fermentation studies)

This compound has a historically significant and ongoing role in fundamental microbiological and biochemical research. Its utility stems from its properties as a chiral molecule, a nitrogen source, and a buffering and chelating agent. smolecule.com

The most notable historical application of this compound was in Louis Pasteur's groundbreaking experiments in 1847. tartarics.comwikipedia.org While studying the crystalline forms of sodium ammonium tartrate, Pasteur observed that the racemic salt crystallized into two distinct, mirror-image forms. tartarics.comresearchgate.net By manually separating these enantiomorphic crystals, he demonstrated that they rotated plane-polarized light in opposite directions, thus discovering molecular chirality and laying the foundation for stereochemistry. tartarics.comresearchgate.net Subsequently, in 1857, Pasteur found that when a solution of racemic ammonium tartrate was fermented by the mold Penicillium glaucum, the microorganism selectively consumed the dextrorotatory ((+)-tartrate) enantiomer, leaving the levorotatory ((-)-tartrate) form behind. researchgate.net This was the first demonstration of biological enantioselectivity, a fundamental principle in biochemistry and pharmacology. researchgate.net

Detailed Research Findings:

In modern research, ammonium tartrate continues to be a valuable component in microbiology and biochemistry, particularly in fermentation studies and for structural biology.

Fermentation Studies: As a readily available nitrogen source, ammonium tartrate is incorporated into culture media to support the growth of various microorganisms and to study or enhance the production of specific metabolites. researchgate.net Research has shown that the concentration of ammonium tartrate in the growth medium can significantly influence the metabolic output of fungi. For instance, in studies with Fusarium solani, the concentration of ammonium tartrate in the medium affected the production and selectivity of valuable polyketide pigments like javanicin (B1672810) and bostrycoidin. mdpi.com Similarly, for Candida sp., the amount of ammonium tartrate was a significant factor in optimizing the production of biotin (B1667282) (Vitamin B7), with higher concentrations leading to increased vitamin excretion. scielo.br In the cultivation of Cunninghamella bainieri for lipid production, ammonium tartrate serves as the nitrogen source which is typically consumed early in the fermentation process to trigger lipid accumulation. researchgate.net

Biochemical Research and Protein Crystallization: In biochemistry, ammonium tartrate is used as a biological buffer to maintain stable pH levels and as a chelating agent to bind metal ions that might interfere with enzymatic reactions. smolecule.com Its most prominent application is in protein crystallization, a critical step for determining the three-dimensional structure of proteins via X-ray crystallography. smolecule.comacs.org It acts as a precipitant, a substance that reduces the solubility of the protein in a controlled manner, encouraging the formation of well-ordered crystals. smolecule.comacs.org Studies have shown that potassium sodium tartrate, a closely related compound, can influence the molecular arrangement and space group of protein crystals, suggesting that the tartrate ion plays a role in restricting contact sites on the protein surface, thereby guiding crystal formation. acs.org

Table 2: Applications of Ammonium Tartrate in Microbiological and Biochemical Research

| Research Area | Organism/System | Role of Ammonium Tartrate | Key Finding |

|---|---|---|---|

| Discovery of Biological Enantioselectivity | Penicillium glaucum | Chiral substrate in fermentation researchgate.net | Microorganism selectively metabolizes the (+)-tartrate enantiomer. researchgate.net |

| Vitamin Production | Candida sp. LEB 130 | Nitrogen source in culture medium scielo.br | Increasing ammonium tartrate concentration boosted biotin production. scielo.br |

| Polyketide Pigment Production | Fusarium solani | Nitrogen source in culture medium mdpi.com | Concentration influenced the yield and selectivity of fusarubin, javanicin, and bostrycoidin. mdpi.com |

| Lipid Accumulation | Cunninghamella bainieri 2A1 | Nitrogen source in fermentation medium researchgate.net | Its depletion is a key step for initiating the production of lipids. researchgate.net |

| Protein Structural Analysis | Various proteins | Precipitating agent for crystallization smolecule.comacs.org | Facilitates the growth of high-quality protein crystals for X-ray diffraction. smolecule.com |

Future Research Directions and Emerging Paradigms

Advances in Precision Crystal Engineering of Ammonium (B1175870) Sodium Tartrate Systems

The ability to control the crystallization of chiral molecules is a central goal of crystal engineering. While Louis Pasteur's original separation of ammonium sodium tartrate crystals was manual, modern research aims to direct this process with high precision. wikipedia.org Future work is focused on moving from spontaneous resolution to predictable and controlled crystallization, which is crucial for the pharmaceutical and materials science industries. nih.gov

Recent advances in the crystal engineering of chiral compounds provide a roadmap for future studies on tartrate systems. Techniques such as chiral cocrystallization, where a chiral molecule is crystallized with another compound (a coformer), and inorganic ionic cocrystallization are being explored to induce specific crystal packing. nih.goviucr.org For instance, chiral inorganic ionic cocrystallization uses metal salts to encourage conglomerate crystal formation in compounds that would otherwise crystallize as a racemate. nih.gov Another key area is the study of polymorphism under extreme conditions, such as high pressure. Research on sodium tartrate has shown that pressure can alter the thermodynamic stability of different polymorphic forms, providing a potential mechanism to control crystal structure and density. acs.org These approaches could be applied to this compound to predictably generate desired crystalline forms with specific physical properties. The development of predictive models for crystal structures, though still a significant challenge, remains a primary objective in the field. acs.org

Integration of Advanced Spectroscopic and Computational Techniques for Deeper Insights

To understand the subtle structural and electronic properties of this compound, researchers are increasingly combining advanced spectroscopic methods with powerful computational models. This synergy provides insights that are unattainable with either approach alone.

A prime example is the recent re-investigation of radiation-induced radicals in ammonium tartrate crystals using a combination of single-crystal electron magnetic resonance (EMR) techniques and periodic density functional theory (DFT) calculations. researchgate.netdiva-portal.org This dual approach led to a revised understanding of the molecular structure of the dominant radical species formed at room temperature, which is critical for applications like radiation dosimetry. diva-portal.org DFT calculations are also instrumental in predicting the crystal structure of potential polymorphs and understanding the energetics of different molecular conformations and intermolecular interactions within the crystal lattice. acs.orgmdpi.com

Emerging spectroscopic techniques are also offering new ways to probe chirality and molecular orientation in crystals. X-ray Birefringence Imaging (XBI) , a synchrotron-based method, acts as an analogue to a polarizing optical microscope but at the X-ray level. wikipedia.orgdiamond.ac.uk It is sensitive to the local anisotropy around a specific element, allowing for spatially resolved mapping of molecular bond orientations within a crystal. wikipedia.orgdiamond.ac.uk A complementary technique, X-ray Natural Circular Dichroism (XNCD) mapping , can directly image the handedness of individual microcrystals, which is invaluable for studying chiral resolution and deracemization processes. scispace.com The application of these advanced methods to this compound systems promises a more profound understanding of its solid-state structure and chiral expression.

Table 1: Comparison of Advanced Spectroscopic Techniques for Crystal Analysis

| Technique | Principle | Information Gained | Relevance to this compound |

| EMR with DFT | Combines magnetic resonance of unpaired electrons with quantum chemical calculations. | Precise molecular structure of radical species; hyperfine coupling tensors. researchgate.netdiva-portal.org | Elucidating radiation damage mechanisms; improving dosimetry applications. diva-portal.org |

| X-ray Birefringence Imaging (XBI) | Uses tuned, linearly polarized X-rays to probe local anisotropy of specific elemental bonding environments. wikipedia.org | Spatially resolved maps of molecular and bond orientations; characterization of orientational domains. wikipedia.orgdiamond.ac.uk | Visualizing crystal packing defects; studying phase transitions and domain structures. |

| X-ray Natural Circular Dichroism (XNCD) | Measures the differential absorption of left and right circularly polarized X-rays in non-centrosymmetric crystals. scispace.com | Direct imaging of the handedness (chirality) of individual microcrystals and chiral domains. scispace.com | Studying mechanisms of spontaneous resolution; quality control of chiral separation. |

Novel Applications in Functional Materials Science

The inherent chirality and versatile coordination chemistry of the tartrate anion make it an excellent building block for a new generation of functional materials. Research is actively exploring the use of this compound and its derivatives in areas beyond its historical context.

One of the most promising areas is the development of Chiral Ionic Liquids (CILs) . By combining the tartrate anion with various organic cations, researchers have synthesized libraries of CILs with tunable properties. rsc.orgresearchgate.net These materials have potential applications as chiral solvents or selectors in enantioselective liquid-liquid extraction processes and as media for asymmetric catalysis. rsc.orgresearchgate.net

Another major research thrust is the incorporation of tartrate ligands into Metal-Organic Frameworks (MOFs) . Chiral MOFs built with tartrate linkers have been shown to exhibit interesting photoluminescent properties that are dependent on the coordination of the tartrate ligand to the metal center (e.g., lanthanides like Europium and Samarium). researchgate.net These materials are being investigated for applications in chiral sensing and enantioselective separations. uab.catmdpi.com For example, a UiO-type MOF post-synthetically modified with tartaric acid has been used to create a quartz crystal microbalance (QCM) sensor for the effective recognition of cysteine enantiomers. mdpi.com More complex systems, such as a recently synthesized trimetallic ferrite (B1171679) nanoparticle functionalized with a guaninium tartrate ionic liquid, demonstrate the potential for creating sophisticated inorganic-bioorganic hybrid materials for applications in green chemistry and catalysis. nih.gov

Exploration of New Tartrate Derivatives with Enhanced Properties for Specific Research Needs

The tartrate molecule serves as an inexpensive and readily available chiral precursor, or chiron, for asymmetric synthesis. nih.gov A significant direction of future research involves the chemical modification of the tartrate structure to create new derivatives with tailored properties for specific applications.

Extensive research focuses on using tartrate esters as chiral auxiliaries or building blocks in the synthesis of complex, biologically active molecules and natural products. nih.govresearchgate.net For example, tartrate-modified allylboronates are used as reagents in asymmetric synthesis to create specific stereocenters in target molecules. acs.org Functionalized polymers, such as poly(alkylene tartrate)s, are also being developed for potential use as biomedical materials. openrepository.com

The systematic synthesis of tartrate-based salts, particularly ionic liquids, exemplifies the goal of creating derivatives with enhanced properties. A study detailing the preparation of 24 different tartrate salts, achieved by varying the cation and the tartrate anion (hemi- or bis-tartrate), highlights how systematic structural modification can fine-tune physicochemical properties like viscosity and hydrophilicity for specific tasks. rsc.org This approach allows for the rational design of new tartrate derivatives, moving from accidental discovery to targeted material creation for needs in catalysis, separation science, and functional materials. rsc.orgresearchgate.net

Q & A

Q. How is ammonium sodium tartrate synthesized and purified for laboratory use?

this compound is typically synthesized by neutralizing L-(+)-tartaric acid with sodium hydroxide and ammonium carbonate in aqueous media. The reaction proceeds under controlled pH (8–9) to ensure complete deprotonation of tartaric acid. Purification involves recrystallization from hot water, leveraging its high solubility (≈50 g/100 mL at 25°C) and temperature-dependent solubility gradients. Impurities like residual ammonium ions are removed via vacuum filtration and repeated washing with cold ethanol .

Q. What methods confirm the presence of ammonium ions in this compound?

The ammonium ion is confirmed via:

Q. How do the dielectric properties of this compound compare to related salts?

At 298 K, this compound exhibits anisotropic permittivity: ε₁₁ = 8.4, ε₂₂ = 9.2, ε₃₃ = 9.5. In contrast, Rochelle salt (NaK(C₄H₄O₆)·4H₂O) shows ε₁₁ = 170 (273 K), highlighting its ferroelectricity. The lower permittivity of this compound is attributed to reduced hydrogen-bonding networks compared to potassium-containing analogs .

Q. How is this compound used in standard solution preparation for titrations?

In complexometric titrations (e.g., EDTA-Pb²⁺ systems), sodium tartrate (1 mol L⁻¹) is added as an auxiliary ligand to prevent Pb(OH)₂ precipitation at high pH. A typical protocol involves:

- Weighing 9.5 g Pb²⁺ solution.

- Adding 240 µL sodium tartrate and 9.5 mL NH₄OH (1 mol L⁻¹) to buffer pH ≈ 10.

- Titrating with EDTA using non-parametric regression for endpoint detection .

Advanced Research Questions

Q. How do crystallographic parameters differ between enantiopure and racemic this compound?

Single-crystal X-ray diffraction reveals:

- Enantiopure form (P2₁2₁2₁) : a = 12.1739 Å, b = 14.4129 Å, c = 6.2352 Å, Z = 4. Extensive O–H···O hydrogen bonds (2.6–2.8 Å) stabilize the lattice.

- Racemic form (P2₁/a) : a = 15.244 Å, b = 5.0663 Å, c = 10.2186 Å, β = 93.60°. Reduced hydrogen bonding (3.0–3.2 Å) due to disordered NH₄⁺ ions. The enantiopure form exhibits higher thermal stability (ΔTₘ ≈ +20°C) .

Q. How to design experiments assessing the robustness of analytical methods using this compound?